N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide
Description
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a hydrazinecarbothioamide moiety (-NH-NH-CS-NH₂). This structure is closely related to acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide), a well-known carbonic anhydrase (CA) inhibitor used clinically for glaucoma, epilepsy, and altitude sickness .
Properties
IUPAC Name |
1-amino-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O2S3/c4-7-1(12)6-2-8-9-3(13-2)14(5,10)11/h4H2,(H2,5,10,11)(H2,6,7,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYJYJWEOMEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827095 | |
| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850559-12-5 | |
| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Formation of 1,3,4-Thiadiazole Derivatives
Reaction with formic acid under reflux conditions induces cyclization to form 2-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole (C₈H₆N₆O₂S₃). This proceeds via formyl intermediate formation followed by intramolecular cyclization with water elimination .
Key Data:
| Reagent/Condition | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| Formic acid, reflux | C₈H₆N₆O₂S₃ | 65% | IR (loss of NH₂, C=O at 1690 cm⁻¹) |
Key Data:
| Reagent/Condition | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| Phenyl isothiocyanate, NaOH | C₁₁H₈N₆O₂S₂ | 58% | ¹H NMR (δ 7.5–8.1 ppm, aromatic protons) |
Reaction with Carbonyl Compounds
Condensation with ethyl acetoacetate or 2,4-pentandione in ethanol containing triethylamine produces pyrazole derivatives (e.g., C₁₃H₁₂N₆O₄S₂). The mechanism involves enolization of the diketone followed by nucleophilic attack by the hydrazinecarbothioamide group .
Key Data:
| Reagent/Condition | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| Ethyl acetoacetate, Et₃N, reflux | C₁₃H₁₂N₆O₄S₂ | 70% | Mass spectrometry (m/z 412 [M⁺]) |
Formation of Schiff Bases
Interaction with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol yields hydrazinecarbothioamide Schiff bases (e.g., C₁₅H₁₂N₆O₃S₃). IR spectra confirm imine bond formation (C=N stretch at 1620–1640 cm⁻¹) .
Key Data:
| Aldehyde Used | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| 4-Nitrobenzaldehyde | C₁₅H₁₂N₆O₃S₃ | 63% | IR (C=N at 1635 cm⁻¹) |
Acetylation to Thiadiazoles
Schiff bases react with acetic anhydride under reflux to form 1,3,4-thiadiazole derivatives (e.g., C₁₇H₁₄N₆O₄S₃). The reaction proceeds via cyclodehydration, confirmed by the absence of NH stretches in IR .
Key Data:
| Reagent/Condition | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| Acetic anhydride, reflux | C₁₇H₁₄N₆O₄S₃ | 68% | IR (C=O at 1681 cm⁻¹) |
Key Data:
| Reagent/Condition | Product Structure | Yield | Characterization Method |
|---|---|---|---|
| Phthalic anhydride, DMF | C₁₆H₁₀N₆O₅S₂ | 55% | IR (C=O at 1720 cm⁻¹) |
Formation of Pyrrolidine Derivatives
Treatment with succinic anhydride yields 2-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pyrrolidine-1,5-dione (C₁₀H₈N₆O₅S₂), confirmed by ¹H NMR (δ 2.8–3.2 ppm, methylene protons) .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H9N7O4S3
- Molecular Weight : 293.37 g/mol
- IUPAC Name : N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide
The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent. The sulfamoyl group enhances its activity against various bacterial strains by inhibiting folate synthesis, a critical pathway for bacterial growth.
Key Findings :
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound likely interferes with the bacterial enzyme dihydropteroate synthase, crucial for folate biosynthesis.
Anticancer Research
The compound is also being explored for its anticancer properties. Preliminary studies suggest it may induce apoptosis in certain cancer cell lines.
Case Study Example :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
Agricultural Applications
Due to its biological activity, this compound is being evaluated for use as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including reduced fluid secretion and altered metabolic pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiadiazole Derivatives
The structural uniqueness of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide is highlighted by comparing it to related thiadiazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thiadiazole-Based Compounds
Key Observations :
- The hydrazinecarbothioamide group in the target compound provides a thioamide (-CS-NH₂) functionality, enabling chelation or covalent interactions absent in acetazolamide .
Carbonic Anhydrase Inhibition
Acetazolamide inhibits CA isoforms by coordinating the zinc ion in the enzyme’s active site via its sulfonamide group . The hydrazinecarbothioamide derivative may retain this mechanism but with altered potency due to:
- Steric Effects : The larger hydrazinecarbothioamide group could hinder access to the CA active site.
- Hydrogen Bonding : Additional NH groups may form stronger interactions with CA residues (e.g., Thr199, Glu106) .
Anticancer Activity :
Thiadiazole derivatives with hydrazinecarbothioamide side chains (e.g., compounds 7b and 11 in ) exhibit cytotoxic effects against HepG-2 cells (IC₅₀: 1.6–2.0 µg/mL) . This activity is attributed to apoptosis induction and cell-cycle disruption, though the exact mechanism remains unclear .
Pharmacological and Pharmacokinetic Considerations
While acetazolamide has well-documented pharmacokinetics (oral bioavailability ~95%), the hydrazinecarbothioamide derivative may face:
- Reduced Bioavailability : Increased polarity from the thioamide group could limit intestinal absorption.
- Drug-Drug Interactions: Similar to acetazolamide, interactions with fluoroquinolones or rifaximin are possible but unstudied .
Biological Activity
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of thiadiazole derivatives, characterized by their unique structural features that confer various biological properties. The compound's molecular weight is approximately 254.3 g/mol, and it is identified by CAS number 850559-12-5.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with hydrazinecarbothioamide in an organic solvent like ethanol or methanol. The reaction conditions usually include heating to reflux for several hours to ensure complete conversion.
This compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit carbonic anhydrase by binding to the active site, which alters metabolic pathways and reduces fluid secretion.
Biological Activities
The compound has demonstrated a range of biological activities:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Research has explored its potential as an anticancer agent. For instance, in vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and K562 through both extrinsic and intrinsic pathways .
3. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity
A study conducted on a series of thiadiazole derivatives including this compound revealed promising results in inhibiting cancer cell proliferation. The compound was found to have lower IC50 values compared to standard chemotherapy agents like cisplatin .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound demonstrated that it effectively inhibits human carbonic anhydrase with potential implications for treating conditions like glaucoma and edema .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Structure | Moderate antimicrobial activity |
| 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide | Structure | Antimicrobial and anticancer properties |
| N-(5-Aminosulfonyl-1,3,4-thiadiazol-2-yl)acetamide | Structure | Limited activity compared to above |
The unique hydrazinecarbothioamide moiety in this compound enhances its reactivity and biological activity compared to other thiadiazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide and its analogs?
- Methodological Answer : The compound can be synthesized via modified Schotten-Baumann reactions, where 5-amino-1,3,4-thiadiazole-2-sulfonamide intermediates react with hydrazinecarbothioamide derivatives under controlled pH and temperature. For analogs, arylidine or benzoyl substituents are introduced through condensation reactions with aldehydes or acyl chlorides (e.g., Scheme 1 in ). Characterization typically involves LC-MS, FTIR, and NMR to confirm purity and structural integrity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, HSQC) is essential for assigning proton and carbon environments, particularly for distinguishing thiadiazole and sulfonamide moieties. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical ambiguities, while FTIR confirms functional groups like -NH₂ and -C=S .
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound exhibits carbonic anhydrase (CA) inhibitory activity, targeting isoforms CA II and XII, as demonstrated by enzyme inhibition assays using stopped-flow CO₂ hydration methods. Competitive inhibition kinetics (Ki values) are determined via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced CA isoform selectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., electrophilicity index) to guide substituent selection. Molecular docking (AutoDock Vina) evaluates binding affinities to CA isoforms, while molecular dynamics simulations assess stability of ligand-receptor complexes (e.g., interactions with CA XII's zinc-active site) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or isoform specificity. Meta-analyses comparing inhibition data under standardized protocols (e.g., fixed CA concentration, Tris-SO₄ buffer) are recommended. Cross-validation with CRISPR-edited CA-expressing cell lines can isolate isoform-specific effects .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo applications?
- Methodological Answer : Prodrug approaches (e.g., masking the sulfonamide group with enzymatically cleavable esters) enhance solubility. Nanocarrier systems, such as PEGylated liposomes, improve bioavailability, as shown in colorectal cancer models using magneto-fluorescent nanoparticles .
Q. How does the inhibition mechanism differ between CA isoforms?
- Methodological Answer : Isoform-specific inhibition is probed via X-ray crystallography of co-crystalized structures and kinetic assays. For example, CA II’s smaller active site favors smaller substituents, while CA XII tolerates bulkier groups due to a flexible hydrophobic pocket. Free energy perturbation (FEP) calculations quantify binding energy differences .
Critical Analysis of Evidence
- Structural Insights : X-ray data ( ) and DFT studies () confirm planar geometry of the thiadiazole ring, critical for π-stacking in enzyme binding.
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced CA XII inhibition (Ki <10 nM), aligning with electrophilicity trends in .
- Synthesis Challenges : Low yields in thiophene derivatives ( ) highlight the need for optimized coupling catalysts (e.g., Pd/C vs. CuI).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
